molecular formula C20H20N4O3 B11152484 N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11152484
M. Wt: 364.4 g/mol
InChI Key: YOEYKVGYBVIWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity, and an acetylamino group, which can influence its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Butanamide Side Chain: This step involves the reaction of the quinazolinone intermediate with a butanoyl chloride or a similar reagent in the presence of a base such as triethylamine.

    Acetylation of the Amino Group: The final step is the acetylation of the amino group on the phenyl ring, which can be accomplished using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the phenyl ring or the butanamide side chain using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinazolinone core or the acetylamino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the acetylamino group can enhance binding affinity and specificity. This compound may also modulate signaling pathways by interacting with receptors on the cell surface or within the cell.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C20H20N4O3/c1-14(25)22-15-6-4-7-16(12-15)23-19(26)10-5-11-24-13-21-18-9-3-2-8-17(18)20(24)27/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,25)(H,23,26)

InChI Key

YOEYKVGYBVIWOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.